H-Thr(tBu)-OH

Peptide Synthesis Side Reaction Control Crude Purity

H-Thr(tBu)-OH is the indispensable starting material for solution-phase peptide synthesis requiring an N-terminal protecting group other than Fmoc (e.g., Boc, Z, Alloc). Its free α-amine allows installation of any N-protection scheme, while the acid-labile tBu ether masks the β-hydroxyl to prevent O-acylation and β-elimination. The bulky tBu group also disrupts interchain hydrogen bonding, improving coupling efficiency for aggregation-prone sequences. Procuring this specific derivative is critical for achieving high crude purity (>90%) in advanced therapeutic peptides, including GLP-1 agonists, and for reproducible kinetic studies of novel coupling reagents.

Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
CAS No. 4378-13-6
Cat. No. B554728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Thr(tBu)-OH
CAS4378-13-6
SynonymsO-tert-Butyl-L-threonine; 4378-13-6; H-Thr(tBu)-OH; (2S,3R)-2-Amino-3-(tert-butoxy)butanoicacid; (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoicacid; O-tert-Butyl-L-allo-threonine; AC1OCVO1; O-tert.Butyl-L-threonine; H-THR-OH; Ambcb4034712; 20644_ALDRICH; SCHEMBL561539; 20644_FLUKA; CTK3J1682; MolPort-003-927-730; NMJINEMBBQVPGY-RITPCOANSA-N; H-Ser(Trt)-2-ChlorotritylResin; H-Thr(tBu)-2-ChlorotritylResin; ZINC404775; ANW-30023; AKOS006238375; AM82267; RTR-016972; AJ-22415; AK-45262
Molecular FormulaC8H17NO3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(C(C(=O)[O-])[NH3+])OC(C)(C)C
InChIInChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6+/m1/s1
InChIKeyNMJINEMBBQVPGY-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Thr(tBu)-OH (CAS 4378-13-6): Technical Baseline and Strategic Role in Peptide Synthesis


H-Thr(tBu)-OH, also known as O-tert-Butyl-L-threonine, is a protected L-threonine derivative wherein the β-hydroxyl side chain is masked by an acid-labile tert-butyl (tBu) ether group . This chemical modification renders the compound a fundamental building block in both solid-phase and solution-phase peptide synthesis, operating within the widely adopted Fmoc/tBu orthogonal protection strategy [1]. Its core function is to prevent undesired side reactions, such as O-acylation or β-elimination, during iterative coupling and deprotection cycles, thereby ensuring the accurate and high-fidelity incorporation of threonine residues into target peptide sequences [2].

Why H-Thr(tBu)-OH Cannot Be Directly Substituted by Unprotected or N-Protected Threonine Analogs in Procurement


Generic substitution with unprotected L-threonine (H-Thr-OH) or its Fmoc-protected counterpart (Fmoc-Thr(tBu)-OH) is not chemically feasible for all applications due to fundamental differences in reactivity and orthogonal protection requirements. H-Thr(tBu)-OH uniquely presents a free α-amine and a free carboxylic acid, making it the indispensable starting material for custom solution-phase syntheses, peptide fragment condensations, or the preparation of novel N-protected derivatives where a specific N-protecting group other than Fmoc is required . In contrast, Fmoc-Thr(tBu)-OH is pre-equipped for Fmoc-SPPS, and unprotected threonine would lead to extensive, uncontrolled side-chain branching and cross-linking during any peptide bond-forming reaction, severely compromising yield and purity [1].

Quantitative Evidence Guide for Differentiating H-Thr(tBu)-OH from Unprotected Threonine and Fmoc-Protected Analogs


Suppression of β-Elimination Side Reaction: A Direct Head-to-Head Comparison with Unprotected Threonine

In Fmoc-based SPPS, the use of unprotected threonine leads to a severe β-elimination side reaction under repetitive base treatment (piperidine), which critically reduces product yield. The tert-butyl (tBu) ether protecting group on H-Thr(tBu)-OH is specifically designed to prevent this. A direct head-to-head comparison in peptide assembly demonstrates that incorporation of the tBu-protected threonine enables a crude peptide purity of >90%, a stark contrast to the <70% purity achieved when unprotected threonine is used under identical conditions [1].

Peptide Synthesis Side Reaction Control Crude Purity

Comparative Stability of tBu Ether vs. Trityl (Trt) Protecting Groups Under Basic Conditions

The choice of side-chain protecting group is critical for maintaining fidelity during Fmoc deprotection. Kinetic studies comparing the stability of the tert-butyl (tBu) ether to the trityl (Trt) ether on threonine residues show a marked difference. The tBu ether exhibits exceptional stability, with <0.1% deprotection observed during standard 20% piperidine/DMF treatment, whereas the Trt protecting group suffers from 5–15% loss under the same conditions [1].

Protecting Group Chemistry Orthogonal Stability Fmoc Deprotection

Prevention of Uncontrolled Side Reactions: A Cross-Study Comparison with Unprotected Threonine Analogs

In the absence of a protecting group, the nucleophilic β-hydroxyl of threonine can compete with the α-amine during amide bond formation, leading to O-acylation side products. Multiple studies across the field of peptide chemistry have consistently demonstrated that while unprotected threonine (e.g., H-Thr-OH) or simple esters like L-threonine methyl ester are highly susceptible to this side reaction, the tert-butyl ether protection on H-Thr(tBu)-OH completely masks this nucleophile, directing all reactivity exclusively to the intended α-amine or carboxyl functionalities .

Peptide Chemistry O-Acylation Reaction Selectivity

Orthogonal Protection Strategy: The Functional Advantage Over Fully Deprotected Threonine

H-Thr(tBu)-OH is a key component of the Fmoc/tBu orthogonal protection strategy, which is the industry standard for modern peptide synthesis [1]. Its acid-labile tBu ether is perfectly stable to the basic conditions required for Fmoc group removal but is efficiently cleaved under strong acidic conditions (e.g., trifluoroacetic acid) during the final global deprotection and cleavage of the peptide from the resin [2]. This orthogonal nature allows for the iterative, high-yield assembly of complex peptide chains without the risk of premature side-chain exposure.

Orthogonal Chemistry Fmoc/tBu SPPS Synthetic Methodology

Strategic Application Scenarios for H-Thr(tBu)-OH in Peptide Research and Manufacturing


Custom Solution-Phase Peptide Fragment Synthesis

H-Thr(tBu)-OH is the definitive starting material for the solution-phase synthesis of peptide fragments where an N-terminal protecting group other than Fmoc (e.g., Boc, Z, Alloc) is required. Its free amine allows for the installation of any desired N-protection scheme, while the tBu ether ensures the hydroxyl remains masked during subsequent fragment condensation reactions. This is a critical differentiator from pre-protected analogs like Fmoc-Thr(tBu)-OH, which are not suitable for this purpose .

Synthesis of High-Purity, Aggregation-Prone Peptide Sequences

For peptide sequences containing threonine that are known to suffer from aggregation or poor coupling efficiency, the use of H-Thr(tBu)-OH as a building block is essential. The bulky tBu ether disrupts interchain hydrogen bonding and introduces hydrophobicity, improving solvation and reaction kinetics. Evidence shows that this protection strategy, as part of the Fmoc/tBu SPPS method, enables the successful synthesis of complex molecules like somatostatinamide, where alternative strategies fail or give very poor yields [1].

Development of Therapeutic Peptide Candidates (e.g., GLP-1 Agonists)

H-Thr(tBu)-OH is a key raw material in the manufacture of advanced therapeutic peptides, including those in the GLP-1 agonist class [2]. Its ability to prevent side reactions and enable high crude purity (>90%) directly impacts the cost of goods and process robustness for drug development and commercial manufacturing. Procuring this specific protected amino acid is a necessary step for ensuring the purity and yield requirements of cGMP peptide production.

Kinetic Studies and Development of Novel Coupling Methodologies

Due to the stability of its tBu protecting group, H-Thr(tBu)-OH serves as an ideal model substrate for studying the kinetics of new coupling reagents or developing novel peptide synthesis methodologies. Researchers can focus on the reactivity of the amine and carboxyl groups without the confounding variable of side-chain interference, allowing for accurate, reproducible data generation .

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